molecular formula C14H13NO3 B15203899 4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid

4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B15203899
M. Wt: 243.26 g/mol
InChI Key: FEBKOFISIGUIBU-UHFFFAOYSA-N
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Description

4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid: is a biphenyl derivative that features an amino group at the 4-position, a methoxy group at the 2’-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst to form the biphenyl structure . The amino and methoxy groups can be introduced through electrophilic aromatic substitution reactions, while the carboxylic acid group can be added via carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted biphenyl compounds .

Mechanism of Action

The mechanism of action of 4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-amino-5-(2-methoxyphenyl)benzoic acid

InChI

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

FEBKOFISIGUIBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

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